molecular formula C27H24N4O3 B301690 6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B301690
M. Wt: 452.5 g/mol
InChI Key: ABARFWWCWGXDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation and pain. It also inhibits the activity of various kinases, such as protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), which are involved in cell growth and survival.
Biochemical and Physiological Effects:
6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been found to have significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of various diseases. It also induces apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is its ability to inhibit the activity of various enzymes and signaling pathways, making it a promising candidate for the development of new drugs for the treatment of various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One potential direction is the development of new drugs for the treatment of cancer and other diseases based on the structure and mechanism of action of this compound. Another direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound in vivo.

Synthesis Methods

The synthesis of 6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 2-naphthol, ethyl 3-oxobutanoate, and 4-(chloromethyl)phenyl ether in the presence of potassium carbonate and cesium carbonate. The resulting product is then subjected to further reactions to yield the final compound.

Scientific Research Applications

The unique chemical structure of 6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile makes it a promising candidate for a variety of scientific research applications. This compound has been found to possess significant anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

6-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C27H24N4O3/c1-3-32-23-13-20(25-21(14-28)26(29)34-27-24(25)16(2)30-31-27)10-11-22(23)33-15-17-8-9-18-6-4-5-7-19(18)12-17/h4-13,25H,3,15,29H2,1-2H3,(H,30,31)

InChI Key

ABARFWWCWGXDPI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OCC4=CC5=CC=CC=C5C=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OCC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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